molecular formula C10H6BrNO B11870936 5-Bromoisoquinoline-1-carbaldehyde

5-Bromoisoquinoline-1-carbaldehyde

Cat. No.: B11870936
M. Wt: 236.06 g/mol
InChI Key: KCOOQXUNVYMHGV-UHFFFAOYSA-N
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Description

5-Bromoisoquinoline-1-carbaldehyde: is an organic compound with the molecular formula C10H6BrNO. It is a derivative of isoquinoline, where a bromine atom is substituted at the 5th position and an aldehyde group at the 1st position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoquinoline-1-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to control the bromination process . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) are used .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted isoquinolines.

    Oxidation Products: 5-Bromoisoquinoline-1-carboxylic acid.

    Reduction Products: 5-Bromoisoquinoline-1-methanol.

Scientific Research Applications

Chemistry: 5-Bromoisoquinoline-1-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromoisoquinoline-1-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group are key reactive sites. The bromine atom can undergo nucleophilic substitution, while the aldehyde group can participate in condensation and redox reactions .

In biological systems, the compound may interact with enzymes or receptors through its isoquinoline core. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the isoquinoline derivative being studied .

Comparison with Similar Compounds

Uniqueness: 5-Bromoisoquinoline-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, providing dual reactive sites. This dual functionality allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

5-bromoisoquinoline-1-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-6H

InChI Key

KCOOQXUNVYMHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=O)C(=C1)Br

Origin of Product

United States

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